N-Desmethyltramadol

Description

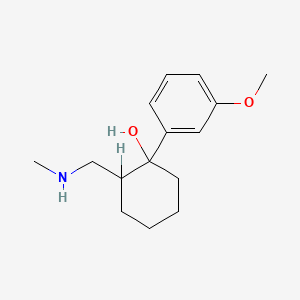

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891485 | |

| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73806-55-0, 1018989-94-0 | |

| Record name | N-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1018989-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization for Research Applications

Established Synthetic Pathways for N-Desmethyltramadol

The synthesis of this compound, a primary metabolite of tramadol (B15222), is a multi-step process that has been established for research applications. One documented pathway involves the initial synthesis of an aminoketone precursor, followed by a coupling reaction and subsequent debenzylation to yield the final compound. scielo.org.mx

The process begins with a Mannich reaction involving cyclohexanone, paraformaldehyde, and benzylmethylamine hydrochloride. scielo.org.mx This reaction produces the key intermediate, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone. This aminoketone is then coupled with an organolithium reagent. The organolithium compound is typically generated in situ by reacting 3-bromoanisole (B1666278) with n-butyllithium at low temperatures. scielo.org.mx The coupling of the aminoketone with the lithiated anisole (B1667542) derivative forms N-benzyl-N-desmethyltramadol. The final step to obtain this compound is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation, for example, using palladium on charcoal (Pd/C) in a hydrogen atmosphere. scielo.org.mx This process cleaves the benzyl (B1604629) group, yielding the secondary amine of this compound, which is often isolated as its hydrochloride salt. scielo.org.mx

| Step | Reaction Type | Key Reagents and Precursors | Intermediate/Product |

|---|---|---|---|

| 1 | Mannich Reaction | Cyclohexanone, Paraformaldehyde, Benzylmethylamine hydrochloride | 2-(N-benzyl-N-methyl)aminomethylcyclohexanone |

| 2 | Organolithium Coupling | 3-Bromoanisole, n-Butyllithium, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone | N-benzyl-N-desmethyltramadol |

| 3 | Debenzylation (Catalytic Hydrogenation) | N-benzyl-N-desmethyltramadol, Palladium on charcoal (Pd/C), Hydrogen | This compound |

Stereoselective Synthesis Approaches for Enantiomers of Tramadol and its Metabolites

Tramadol and its metabolites, including this compound, possess two chiral centers, meaning they can exist as different stereoisomers. wikipedia.org For research purposes, obtaining enantiomerically pure forms is crucial for understanding the specific biological activities of each isomer. While direct stereoselective synthesis can be complex, a common and effective strategy involves the synthesis of the racemic mixture followed by chiral separation or resolution. nih.govresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating the enantiomers of tramadol and its metabolites. nih.govmdpi.com Cellulose-based CSPs, such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate), have proven effective. nih.gov The separation is achieved by the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their individual collection. nih.gov

Another powerful technique for chiral separation is Capillary Electrophoresis (CE). researchgate.net This method utilizes chiral selectors added to the background electrolyte. Cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD), are commonly employed as chiral selectors. researchgate.net The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different electrophoretic mobilities, enabling their separation under an applied voltage. researchgate.net The resolution can be optimized by adjusting parameters like the concentration of the chiral selector, buffer pH, and temperature. researchgate.net

| Technique | Key Components | Principle of Separation | Typical Parameters |

|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)) | Differential interaction and retention of enantiomers on the CSP. | Mobile phase composition (e.g., Hexane (B92381)/IPA/DEA), flow rate, temperature. mdpi.com |

| Capillary Electrophoresis (CE) | Chiral Selector (e.g., Carboxymethyl-β-cyclodextrin) in background electrolyte. | Formation of transient diastereomeric complexes with different electrophoretic mobilities. | Buffer pH and concentration, selector concentration, applied voltage, temperature. researchgate.net |

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of tramadol and its metabolites, researchers synthesize various analogues and derivatives. scielo.org.mx These studies involve systematically modifying the chemical structure of the parent compound and evaluating how these changes affect its biological activity. This approach helps to identify the key chemical features responsible for its effects.

One area of modification is the N-methyl group of tramadol and this compound. For example, N-benzyl-N-desmethyltramadol was synthesized as a precursor to this compound, but also serves as an analogue for SAR studies. scielo.org.mx Another modification involves replacing the N-dimethyl groups with other substituents to explore the role of the amine in receptor binding and activity. researchgate.net

The O-methyl group on the phenyl ring is another common target for modification. Synthesizing analogues such as O-ethyl-O-demethyltramadol and O-benzyl-O-demethyltramadol allows researchers to probe the significance of this feature. scielo.org.mx These modifications can influence how the molecule interacts with its biological targets. By comparing the activity of these analogues to that of tramadol and its primary metabolites, O-Desmethyltramadol and this compound, a clearer picture of the SAR can be constructed. researchgate.net

Analytical Confirmation of Synthesized Compounds for Research Purity

After synthesis, rigorous analytical testing is essential to confirm the chemical identity and purity of the this compound intended for research. A combination of spectroscopic and chromatographic techniques is employed to ensure the compound meets the required standards. scielo.org.mxjocpr.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound. jocpr.com It can separate the target compound from any unreacted starting materials, byproducts, or other impurities. Purity is often reported as a percentage based on the relative peak area in the chromatogram. jocpr.com

To confirm the structure of the synthesized molecule, several spectroscopic methods are used:

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound, which helps to confirm its molecular weight. scielo.org.mxnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H NMR and ¹³C NMR) is used to elucidate the detailed structure of the molecule. It provides information about the chemical environment of the hydrogen and carbon atoms, allowing for the verification of the compound's connectivity and stereochemistry. scielo.org.mx

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and amine (-NH) groups, by detecting their characteristic vibrational frequencies. scielo.org.mx

By using these methods in combination, researchers can be confident in the identity and purity of the synthesized this compound before its use in further studies.

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation of the compound from impurities; quantification of purity. jocpr.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass-to-charge ratio, confirming the molecular formula. scielo.org.mxnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. scielo.org.mx |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., -OH, -NH). scielo.org.mx |

Enzymatic Formation and Biotransformation Pathways of N Desmethyltramadol

Cytochrome P450 Isoenzymes Involved in N-Demethylation of Tramadol (B15222)

The N-demethylation of tramadol to form N-desmethyltramadol (M2) is primarily catalyzed by specific cytochrome P450 (CYP) isoenzymes. While CYP2D6 is the principal enzyme responsible for the O-demethylation of tramadol to O-desmethyltramadol (M1), N-demethylation is largely attributed to the concerted action of CYP2B6 and CYP3A4 nih.govdrugbank.compharmgkb.orgresearchgate.netnih.govnih.govnih.govucalgary.canih.govnih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.net. These enzymes play a critical role in converting the parent drug into its secondary metabolite, this compound.

Table 1: Cytochrome P450 Isoenzymes Involved in Tramadol N-Demethylation

| Enzyme | Primary Role in this compound Formation | Key References |

| CYP2B6 | Catalyzes N-demethylation of tramadol to M2. | nih.govdrugbank.compharmgkb.orgresearchgate.netnih.govnih.govnih.govucalgary.canih.govnih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.netekb.egsmpdb.caresearchgate.nethmdb.ca |

| CYP3A4 | Catalyzes N-demethylation of tramadol to M2. | nih.govdrugbank.compharmgkb.orgresearchgate.netnih.govnih.govnih.govucalgary.canih.govnih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.netekb.egsmpdb.caresearchgate.nethmdb.cadrugsporphyria.net |

Role of CYP2B6

CYP2B6 is a significant isoenzyme involved in the N-demethylation of tramadol, leading to the formation of this compound (M2) nih.govdrugbank.compharmgkb.orgnih.govnih.govnih.govucalgary.canih.govnih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies have indicated that CYP2B6 plays a major role in this N-demethylation pathway, potentially more so than CYP3A4 in some contexts nih.gov. Furthermore, CYP2B6 is implicated in the further metabolism of this compound itself, contributing to the formation of other secondary metabolites like N,N-didesmethyltramadol hmdb.ca. Research suggests that CYP2B6's response to inflammatory cytokines differs from that of CYP2D6 and CYP3A4, which may have implications in specific physiological states like post-operative conditions frontiersin.org.

Role of CYP3A4

CYP3A4 is another key enzyme responsible for the N-demethylation of tramadol, contributing to the formation of this compound (M2) nih.govdrugbank.compharmgkb.orgnih.govnih.govnih.govucalgary.canih.govnih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netdrugsporphyria.net. This isoenzyme is also involved in the subsequent metabolism of this compound, including its conversion to N,N-didesmethyltramadol hmdb.ca. The activity of CYP3A4 can be influenced by various factors, including drug interactions, where CYP3A4 inhibitors can affect tramadol metabolism and potentially reduce therapeutic response medsafe.govt.nzmdpi.com.

Contribution of Extrahepatic Metabolism to this compound Formation (Preclinical)

The majority of research on tramadol metabolism, including the formation of this compound, has focused on hepatic (liver) metabolism due to the high concentration of CYP enzymes in the liver nih.govdrugbank.compharmgkb.orgresearchgate.netnih.govnih.govnih.govucalgary.canih.govnih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.netsmpdb.cadrugsporphyria.netresearchgate.netspandidos-publications.com. While studies have explored tramadol metabolism in various preclinical models, such as dogs nih.govresearchgate.net and zebrafish spandidos-publications.com, specific detailed investigations into the contribution of extrahepatic tissues (i.e., tissues outside the liver) to this compound formation are not extensively documented in the provided literature. The primary metabolic pathways described consistently involve hepatic enzymes.

Further Metabolic Transformations of this compound

Once formed, this compound (M2) can undergo further metabolic transformations, leading to the generation of secondary metabolites. These transformations are also mediated by CYP enzymes. Specifically, this compound can be further N-demethylated to N,N-didesmethyltramadol (M3) and O-demethylated to N,O-didesmethyltramadol (M5) pharmgkb.orgresearchgate.netekb.eg. The enzymes involved in these subsequent steps include CYP3A4, CYP2B6, and CYP2D6 pharmgkb.orgresearchgate.netekb.eg. For instance, CYP3A4 and CYP2B6 have been identified as enzymes that can convert this compound into N,N-didesmethyltramadol hmdb.ca. Additionally, this compound can be metabolized to N,O-didesmethyltramadol via CYP2D6 . These secondary metabolites, such as M5, may have some pharmacological activity, although generally less than M1 nih.govresearchgate.net.

In Vitro Enzyme Kinetic Studies of N-Demethylation

In vitro studies using human liver microsomes and recombinant CYP enzymes have provided insights into the enzyme kinetics of tramadol metabolism, including N-demethylation. While detailed kinetic parameters (Km, Vmax) specifically for the N-demethylation pathway leading to this compound are less frequently reported compared to O-demethylation, some studies have characterized these processes. One study indicated that N-demethylation kinetics were best described by a two-site model, suggesting a complex interaction with the enzyme system nih.gov. Another investigation reported Km values for the formation of O-desmethyltramadol (M1) and this compound (M2) as 116 µM and 1021 µM, respectively, using human liver microsomes researchgate.net. These kinetic parameters are essential for understanding the rate and capacity of this compound formation under various conditions.

Table 2: In Vitro Enzyme Kinetics for Tramadol N-Demethylation

| Metabolite Formed | Enzyme | Kinetic Parameter | Value | Units | Reference |

| This compound (M2) | CYP(s) | Km | 1021 | µM | researchgate.net |

| This compound (M2) | CYP(s) | Vmax | Not specified | Not specified | researchgate.net |

| This compound (M2) | CYP(s) | Kinetic Model | Two-site model | N/A | nih.gov |

Note: Specific Vmax values for this compound formation were not consistently reported across the reviewed literature. The enzyme(s) responsible for M2 formation in reference researchgate.net are implied to be the primary N-demethylating CYPs (CYP2B6 and CYP3A4).

Cross-Species Metabolic Comparisons (Preclinical Models)

Comparative studies across different species have highlighted variations in tramadol metabolism, including the formation of this compound. In humans, CYP2D6, CYP2B6, and CYP3A4 are the primary enzymes involved. In dogs, while O-desmethyltramadol (M1) formation is mediated by CYP2D15 (the canine ortholog of human CYP2D6), this compound (M2) formation is attributed to canine CYP2B11 and CYP3A12 researchgate.net. Studies in other species, such as cats and zebrafish, have also been conducted, revealing species-specific differences in the metabolic profiles and the relative contributions of various CYP enzymes to tramadol biotransformation researchgate.netspandidos-publications.com. These interspecies differences are important for extrapolating preclinical findings to human physiology and for understanding species-specific responses to tramadol.

Compound List:

Tramadol

this compound (M2)

O-Desmethyltramadol (M1)

N,N-didesmethyltramadol (M3)

N,O-didesmethyltramadol (M5)

N,N,O-tridesmethyltramadol (M4)

CYP2B6 (Cytochrome P450 2B6)

CYP3A4 (Cytochrome P450 3A4)

CYP2D6 (Cytochrome P450 2D6)

CYP2D15 (Canine Cytochrome P450 2D15)

CYP2B11 (Canine Cytochrome P450 2B11)

CYP3A12 (Canine Cytochrome P450 3A12)

Pharmacological Characterization in Preclinical Models

Receptor Binding Profile and Affinity

N-Desmethyltramadol's interaction with neuronal receptors is a critical determinant of its pharmacological activity.

Unlike its parent compound, tramadol (B15222), and its other major metabolite, O-desmethyltramadol (M1), this compound (M2) is considered to be pharmacologically inactive at opioid receptors. nih.gov Studies have consistently shown that this compound has a negligible affinity for the µ-opioid receptor. researchgate.net In fact, its affinity is considered weak, with a reported inhibitory constant (Ki) of greater than 10 µM. researchgate.net The removal of the methyl group from the nitrogen atom in tramadol results in a significant loss of opioid activity, highlighting the importance of this structural feature for µ-opioid receptor binding. Consequently, this compound does not contribute to the opioid-mediated analgesic effects associated with tramadol. nih.govresearchgate.net While some research suggests that tramadol and its metabolites may interact with delta and kappa opioid receptors, the specific interactions of this compound with these subtypes are not well-defined and are generally considered to be insignificant.

Table 1: Opioid Receptor Binding Affinity of this compound and Comparators

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound (M2) | µ-opioid | >10 µM | researchgate.net |

| (+)-O-Desmethyltramadol (M1) | µ-opioid | 3.4 nM | researchgate.net |

| (±)-Tramadol | µ-opioid | 2.4 µM | researchgate.net |

| (±)-M5 | µ-opioid | 100 nM | researchgate.net |

| (-)-M1 | µ-opioid | 240 nM | researchgate.net |

Preclinical research has suggested that tramadol and its metabolites may influence other neurotransmitter systems, although these interactions are less well-characterized for this compound specifically. For instance, studies on tramadol have pointed to interactions with the N-methyl-D-aspartate (NMDA) receptor system, which is involved in central sensitization and pain transmission. nih.gov However, direct evidence detailing the specific modulatory effects of this compound on other neurotransmitter systems beyond the opioid and monoaminergic systems is limited in the current scientific literature.

In Vitro Pharmacodynamic Effects

In vitro studies provide a more detailed understanding of the cellular consequences of this compound's receptor interactions.

Given its negligible affinity for the µ-opioid receptor, this compound does not significantly activate the downstream signaling pathways typically associated with opioid agonists. researchgate.net Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cpccrn.orgresearchgate.net They also modulate ion channels, such as increasing potassium conductance and inhibiting calcium channel activity. researchgate.netamegroups.org Since this compound does not effectively bind to and activate µ-opioid receptors, it does not trigger these characteristic signaling cascades. researchgate.net Its primary in vitro effect is related to its inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters.

Table 2: In Vitro Pharmacodynamic Effects of this compound

| Parameter | Effect | Cellular Consequence | Reference |

|---|---|---|---|

| µ-Opioid Receptor Activation | Negligible | No significant G-protein activation or modulation of cAMP levels | researchgate.net |

| Serotonin Reuptake | Inhibition | Increased synaptic serotonin levels | |

| Norepinephrine Reuptake | Inhibition | Increased synaptic norepinephrine levels |

Receptor internalization and desensitization are key regulatory mechanisms that occur following prolonged or repeated agonist exposure, often leading to tolerance. frontiersin.org These processes are well-documented for µ-opioid receptors when activated by potent agonists. cpccrn.orgfrontiersin.org The process involves receptor phosphorylation, uncoupling from G-proteins, and subsequent internalization from the cell surface. frontiersin.org As this compound is not a significant µ-opioid receptor agonist, it does not induce these phenomena. researchgate.net Therefore, studies focusing on receptor internalization and desensitization in the context of this compound are scarce, as its primary mechanism of action does not involve the potent activation of GPCRs that typically undergo these regulatory changes.

In Vivo Preclinical Studies (Animal Models)

In vivo studies in animal models have provided valuable insights into the pharmacological actions of this compound, particularly its effects on pain and the central nervous system.

In rodent models, this compound has been evaluated for its antinociceptive effects. Studies in rats have shown that tramadol administration leads to the formation of this compound, among other metabolites. avma.org However, this compound (M2) is generally considered to be an inactive metabolite concerning opioid receptor-mediated analgesia. nih.govnih.govresearchgate.net The primary analgesic effects of tramadol are attributed to the parent compound and another metabolite, O-desmethyltramadol (M1). cabidigitallibrary.orgnih.gov In greyhounds, despite high plasma concentrations of this compound after oral tramadol administration, the antinociceptive effects observed were not directly correlated with its levels, further suggesting its limited direct role in analgesia. avma.org

In a mouse model of posttraumatic trigeminal neuropathic pain, tramadol was shown to have antihyperalgesic effects. jofph.com However, the specific contribution of this compound to this effect was not isolated in the study. Another study in rats investigating tramadol-induced constipation, a common opioid side effect, found that tramadol dose-dependently decreased small intestinal transit. jst.go.jp While this study focused on the parent drug, it highlights the complex pharmacology of tramadol and its metabolites in vivo.

Mechanisms of Action Elucidation

The mechanisms underlying the pharmacological effects of this compound are multifaceted and involve interactions with various components of the nervous system.

This compound is considered to be pharmacologically inactive at opioid receptors. researchgate.netnih.gov The significant opioid receptor-mediated analgesia associated with tramadol is primarily attributed to its other major metabolite, O-desmethyltramadol (M1), which is a potent agonist at the μ-opioid receptor. avma.orgcabidigitallibrary.org Studies have consistently shown that this compound (M2) has negligible affinity for opioid receptors and therefore does not directly contribute to the opioid-like analgesic effects of tramadol. nih.gov

While the parent compound, tramadol, inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effect, this compound is not significantly active in this regard. avma.orgcabidigitallibrary.org The monoamine reuptake inhibition is a key component of tramadol's dual-action mechanism. researchgate.net The two enantiomers of tramadol itself exhibit different effects on serotonin and norepinephrine reuptake. drugbank.com However, the focus of this modulation is on the parent drug rather than the N-desmethylated metabolite.

Structure Activity Relationship Sar Studies

Impact of N-Demethylation on Pharmacological Potency and Efficacy

The removal of the methyl group from the nitrogen atom in tramadol (B15222) to form N-Desmethyltramadol (M2) results in a significant alteration of its pharmacological profile, particularly concerning opioid receptor activity. While O-desmethyltramadol (M1) is recognized as a potent μ-opioid receptor agonist, this compound (M2) is generally reported to have negligible affinity and efficacy at the μ-opioid receptor researchgate.netnih.gov. Studies indicate that this compound's contribution to opioid-mediated analgesia is minimal, accounting for only about 10-20% of tramadol's potency in this regard, and its opioid effects are considered negligible at therapeutic doses .

Stereochemical Influence on Receptor Selectivity and Bioactivity

While O-desmethyltramadol (M1) shows stereoselective activity, with the (+)-M1 enantiomer being a significantly more potent μ-opioid agonist than (-)-M1 researchgate.netnih.govdrugbank.combrieflands.com, the stereochemistry of this compound (M2) and its specific impact on receptor selectivity and bioactivity are less extensively detailed in the literature. However, it is understood that the parent compound, tramadol, has enantiomers that differentially inhibit norepinephrine (B1679862) and serotonin (B10506) reuptake: (+)-tramadol preferentially inhibits serotonin reuptake, while (-)-tramadol (B15223) is more potent at inhibiting norepinephrine reuptake drugbank.comdiva-portal.org. It is plausible that this compound retains some of this enantioselective monoamine transporter interaction, though its opioid receptor binding is significantly diminished compared to O-desmethyltramadol. Research into the specific binding modes and affinities of this compound enantiomers at various receptors is an area that warrants further investigation to fully elucidate its SAR.

Modifications to the Cyclohexanol (B46403) Ring and Their Pharmacological Consequences

While specific studies detailing modifications to the cyclohexanol ring of this compound itself are not extensively documented in the provided search results, the inherent stereochemistry of the tramadol scaffold is known to be critical. For instance, the (+)-M1 enantiomer exhibits a substantially higher affinity for μ-opioid receptors than its (-)-M1 counterpart researchgate.netnih.gov. This suggests that alterations to the cyclohexanol ring, which define the stereochemical configuration, would likely have a profound impact on the binding affinity and efficacy of this compound at its target receptors, if it were to retain any significant opioid activity. The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclohexanol ring dictates how the molecule fits into receptor binding pockets.

Aromatic Substitutions and Bioactivity Profiles

The phenolic hydroxyl group on the aromatic ring is a key feature of O-desmethyltramadol, contributing significantly to its enhanced μ-opioid receptor affinity nih.govpreprints.org. Tramadol itself has a methoxy (B1213986) group on the aromatic ring, which is demethylated to a hydroxyl group in O-desmethyltramadol. This compound retains the methoxy group from tramadol on the aromatic ring, differentiating it from O-desmethyltramadol.

The presence of the methoxy group on the aromatic ring in this compound, as opposed to the hydroxyl group in O-desmethyltramadol, likely contributes to its reduced μ-opioid receptor affinity. The phenolic hydroxyl group in O-desmethyltramadol is thought to be crucial for strong interactions within the μ-opioid receptor binding site nih.govpreprints.org. The methoxy group in this compound is less polar and may not engage in the same hydrogen bonding or polar interactions, thus diminishing its ability to bind effectively to the μ-opioid receptor. While specific studies on aromatic substitutions on this compound are not detailed in the provided snippets, this difference in aromatic substitution compared to O-desmethyltramadol is a key structural determinant of their differing bioactivity profiles.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic techniques are indispensable for the separation, identification, and quantification of N-Desmethyltramadol in various biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Preclinical Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of this compound in preclinical research samples, such as plasma and urine, due to its exceptional sensitivity and selectivity . Method development typically involves optimizing chromatographic separation and mass spectrometric detection parameters to achieve accurate and reproducible results.

Commonly, reversed-phase C18 columns are utilized, with mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., ammonium (B1175870) acetate, formic acid) researchgate.netsigmaaldrich.cnmdpi.comnih.gov. Detection is performed using multiple reaction monitoring (MRM) transitions, which provide high specificity by monitoring characteristic precursor and product ions. For this compound, typical MRM transitions include m/z 250.1→44.1 or m/z 250/44 sigmaaldrich.cn. The development of these methods is critical for quantifying NDT in preclinical matrices, enabling detailed pharmacokinetic studies researchgate.netspandidos-publications.comfda.govrevmedchir.romdpi.comnih.govnyc.govnih.gov.

Table 6.1.1: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Reference(s) |

| Chromatography | Reversed-phase C18 column | researchgate.netsigmaaldrich.cn |

| Mobile Phase | Acetonitrile/Methanol with aqueous buffer (e.g., Ammonium Acetate, Formic Acid) | researchgate.netsigmaaldrich.cn |

| Detection | Electrospray Ionization (ESI) in positive ion mode, Multiple Reaction Monitoring (MRM) | sigmaaldrich.cnmdpi.com |

| NDT MRM Transition | m/z 250.1→44.1 or m/z 250/44 | sigmaaldrich.cn |

| Sample Matrix | Plasma, Urine | researchgate.netsigmaaldrich.cn |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis and profiling of this compound and its related metabolites. GC-MS is often employed for metabolite identification and quantification, particularly in forensic toxicology and preclinical studies where a broad range of metabolites may need to be screened spandidos-publications.comnyc.gov.

GC-MS methods typically involve sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization to enhance the volatility and thermal stability of the analytes for GC separation. Propionic anhydride (B1165640) is a common derivatizing agent used for tramadol (B15222) and its metabolites, including NDT, to improve stability and chromatographic resolution nyc.govoup.com. The separation is usually performed on capillary columns like HP-5MS or 5% phenylmethylsilicone spandidos-publications.comnyc.govnih.govresearchgate.netpsu.edu. Detection is achieved via electron impact (EI) ionization, often using selected ion monitoring (SIM) or MRM modes for enhanced sensitivity and selectivity spandidos-publications.comnyc.govoup.comnih.govresearchgate.netpsu.eduoup.com. NDT has been quantified in blood samples from forensic cases, with concentrations reported in the range of 0.01 to 2.08 mg/L nih.govpsu.edu.

Table 6.1.2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Description | Reference(s) |

| Sample Prep | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | nyc.govresearchgate.net |

| Derivatization | Propionic anhydride | nyc.govoup.com |

| Chromatography | Capillary column (e.g., HP-5MS, 5% phenylmethylsilicone) | spandidos-publications.comnih.govresearchgate.net |

| Ionization | Electron Impact (EI) | spandidos-publications.comoup.comoup.com |

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | spandidos-publications.comnih.govresearchgate.net |

| Sample Matrix | Blood, Urine, Tissue homogenates | spandidos-publications.comnyc.govnih.gov |

Enantioselective Chromatographic Separations for Research

As tramadol is administered as a racemic mixture, its enantiomers and their metabolites, including this compound, exhibit distinct pharmacological profiles. Therefore, enantioselective chromatographic methods are crucial for research to resolve and quantify each enantiomer separately spandidos-publications.comnih.govnih.govmdpi.comresearchgate.netdiva-portal.orgresearchgate.netnih.govoup.comuniroma1.itresearchgate.net.

These separations are typically achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or LC-MS/MS systems. Commonly employed CSPs include those based on polysaccharides, such as Chiralpak® AD, Lux Cellulose-4, or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) nih.govnih.govmdpi.comnih.govoup.comuniroma1.it. The mobile phases often consist of mixtures of non-polar solvents like hexane (B92381) with polar modifiers such as ethanol, frequently incorporating a small amount of an amine like diethylamine (B46881) to improve peak shape and resolution nih.govnih.govmdpi.comoup.comuniroma1.it. Enantioselective LC-MS/MS methods are particularly powerful, allowing for the simultaneous quantification of multiple enantiomers with high sensitivity and specificity nih.govdiva-portal.orgresearchgate.netnih.govresearchgate.net.

Table 6.1.3: Common Enantioselective Chromatographic Methods for this compound

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Components | Detection Method | Sample Matrix | Reference(s) |

| HPLC / LC-MS/MS | Chiralpak® AD, Lux Cellulose-4, Cellulose-based phases | Hexane, Ethanol, Diethylamine | UV / MS/MS | Plasma, Urine | nih.govnih.govmdpi.comnih.govoup.comuniroma1.it |

| LC-MS/MS (Reversed-Phase Mode) | Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel | Hexane, Ethanol, Diethylamine | MS/MS | Plasma | nih.gov |

| HPLC (Isocratic Elution) | Chiralpak IG-3 | n-Hexane-Ethanol-Diethylamine (e.g., 100:5:0.1 v/v/v) | UV | - | uniroma1.it |

Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR for metabolite structure)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for elucidating the precise chemical structures of metabolites, including this compound, and for confirming their identities. While direct detailed NMR studies on NDT are not extensively detailed in the provided snippets, NMR is a standard tool in metabolite identification and structural confirmation drugbank.comhmdb.cacore.ac.uk.

NMR provides detailed information about the molecular structure through the analysis of proton (¹H) and carbon (¹³C) environments within the molecule. For this compound, NMR analysis would confirm the presence and connectivity of functional groups, the cyclohexyl ring structure, and the N-methyl and hydroxyl groups, thereby contributing to a comprehensive understanding of its chemical identity and metabolic transformation pathways drugbank.comhmdb.cacore.ac.uk. Predicted GC-MS spectra and MS/MS spectra are also available for this compound, aiding in its identification hmdb.ca.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacological research to characterize the interaction of a compound with specific biological targets, such as receptors. For this compound, these assays are particularly important for assessing its affinity for opioid receptors, which is critical for understanding its pharmacological activity drugbank.comwikipedia.orgnih.govplos.org.

Research findings indicate that this compound exhibits minimal to no affinity for the μ-opioid receptor fda.govwikipedia.org. This is a significant distinction from its O-desmethyltramadol (ODT) metabolite, which is a potent μ-opioid receptor agonist fda.govdrugbank.comwikipedia.org. Radioligand binding assays typically involve incubating biological samples with a known radiolabeled ligand (e.g., [³H]-naloxone or [³H]-DAMGO) and varying concentrations of the test compound (NDT) to measure the displacement of the radioligand. These assays help determine the binding affinity (Ki or IC50 values) and provide insights into the receptor interaction profile of NDT, confirming its lack of significant opioid activity wikipedia.orgnih.gov.

Bioanalytical Method Validation for Preclinical Research Samples

The reliability of analytical data generated for this compound in preclinical research hinges on the rigorous validation of the bioanalytical methods employed. Validation ensures that the method is accurate, precise, specific, sensitive, and robust for its intended purpose sigmaaldrich.cnmdpi.comnih.govspandidos-publications.comrevmedchir.romdpi.comnih.govnyc.govnih.govresearchgate.netresearchgate.netwjbphs.com.

Key validation parameters include:

Linearity: Establishing the concentration range over which the method provides a linear response. For LC-MS/MS, linearity ranges for NDT can span from 2.5 ng/mL to 320 ng/mL or higher nih.gov.

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery or relative error. Accuracies are typically reported within ±10% or as percentages greater than 95% mdpi.comnih.govresearchgate.netwjbphs.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with acceptable values generally below 10-15% researchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.netwjbphs.com.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. LOQs for NDT can range from 1.00 ng/mL in LC-MS researchgate.net to 2.5 ng/mL for LC-MS/MS nih.gov, or lower for specialized methods mdpi.com.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. Recoveries are typically reported to be above 80% researchgate.netnih.govnih.govresearchgate.netwjbphs.com.

Stability: Assessing the analyte's stability under various storage and handling conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage at -20°C) wjbphs.com.

Table 6.4: Bioanalytical Method Validation Parameters for this compound (Examples)

| Parameter | Typical Range/Value | Method Type | Reference(s) |

| Linearity Range | 2.5–320 ng/mL | LC-MS/MS | nih.gov |

| 5–1,000 ng/mL | LC-MS/MS | ||

| Accuracy | ≥95% or within ±10% | LC-MS/MS | mdpi.comnih.gov |

| Precision (CV%) | ≤11% | LC-MS/MS | nih.gov |

| ≤4.3% (intra-day), ≤3.8% (inter-day) | GC-MS/MS | researchgate.net | |

| LOQ | 1.00 ng/mL (plasma) | LC-MS | researchgate.net |

| 2.5 ng/mL (plasma) | LC-MS/MS | nih.gov | |

| 8 ng/L (enantiomers) | Chiral LC | mdpi.com | |

| Recovery | 85.5–106.3 % | LC-MS/MS | nih.gov |

| 81.0–111.0 % | HPLC | researchgate.net |

Compound List:

this compound (NDT)

Tramadol

O-Desmethyltramadol (ODT)

N,N-didesmethyltramadol

N,N,O-tridesmethyltramadol

N,O-didesmethyltramadol

Future Directions and Emerging Research Avenues

Investigation of N-Desmethyltramadol's Role in Preclinical Drug-Drug Interactions

Future research is critical to fully elucidate the role of this compound in preclinical drug-drug interactions (DDIs). While tramadol (B15222) itself is known to interact with various substances due to its metabolism via CYP2D6, CYP3A4, and CYP2B6, and its own monoaminergic activity, the specific contribution of this compound to these interactions warrants deeper investigation. Studies have indicated that inhibitors of CYP2D6, such as SSRIs (e.g., fluoxetine, paroxetine) and MAOIs, can significantly alter tramadol metabolism, potentially affecting the concentrations of its metabolites, including this compound jvsmedicscorner.comnih.govnih.gov. For instance, co-administration with CYP2D6 inhibitors can lead to reduced formation of the active M1 metabolite and potentially alter the disposition of M2 researchgate.netnih.gov.

Exploration of Novel Therapeutic Research Targets Based on its Pharmacological Profile

While this compound is generally considered inactive at mu-opioid receptors at therapeutic doses, its pharmacological profile may hold potential for novel therapeutic applications. Research has indicated that this compound is further metabolized to N,O-didesmethyltramadol (M5), which exhibits weak analgesic activity and acts as a norepinephrine (B1679862) reuptake inhibitor wikipedia.org. This suggests that this compound serves as a precursor to an active compound with distinct mechanisms of action.

Future research could explore the direct biological activities of this compound itself, beyond its role as a precursor. For example, its potential influence on monoaminergic systems (serotonin and norepinephrine reuptake inhibition), similar to the parent drug tramadol, could be investigated. Preclinical studies could assess its effects on neuronal pathways involved in mood, anxiety, or pain modulation, independent of its opioid activity. Identifying specific receptor targets or cellular pathways modulated by this compound could pave the way for novel therapeutic strategies, potentially for conditions where monoaminergic dysregulation is implicated, or as adjuncts in pain management strategies that leverage its unique metabolic fate.

Development of Advanced In Vitro and In Vivo Research Models for Metabolite Studies

The accurate study of this compound necessitates the development and application of sophisticated research models. Current methodologies often involve in vitro systems such as human liver microsomes (HLM) and cDNA-expressed cytochrome P450 (CYP) isoforms to investigate metabolic pathways and enzyme kinetics researchgate.netnih.gov. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the sensitive and specific detection and quantification of tramadol and its metabolites in biological matrices nih.govnih.gov.

Future research directions include the refinement of physiologically-based pharmacokinetic (PBPK) models, which integrate in vitro data with physiological information to predict in vivo drug behavior and metabolite concentrations across different populations and under various conditions researchgate.netnih.govresearchgate.netjscimedcentral.commdpi.com. The development of more complex in vitro models, such as co-cultures of hepatocytes and specific cell lines, or the use of organ-on-a-chip technology, could provide more physiologically relevant insights into this compound's metabolism and potential cellular effects. In vivo studies in preclinical species, coupled with advanced analytical techniques and sophisticated PK/PD modeling, will continue to be crucial for understanding the disposition and potential effects of this compound in a systemic context.

Computational Chemistry and Molecular Modeling Applications in Metabolite Research

Computational chemistry and molecular modeling offer powerful tools for predicting and understanding the behavior of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into its potential interactions with enzymes, receptors, and transporters, and help predict its pharmacokinetic properties.

Physiologically-based pharmacokinetic (PBPK) modeling, as mentioned previously, is a key computational approach that leverages in vitro metabolism data to simulate in vivo pharmacokinetics, including the formation and disposition of metabolites like this compound researchgate.netmdpi.com. Molecular networking, based on mass spectrometry data, is another computational strategy being explored for the identification and characterization of metabolites in complex biological samples nih.gov. Future applications could involve virtual screening to identify potential novel targets for this compound or its derivatives, or to predict potential drug interactions by modeling its binding to metabolic enzymes. These in silico approaches can accelerate the drug discovery and development process by prioritizing experimental investigations.

Unexplored Biological Activities of this compound in Preclinical Settings

While O-desmethyltramadol (M1) is well-established as the primary active metabolite for opioid analgesia, the direct biological activities of this compound (M2) remain less characterized. Current literature often classifies M2 as inactive at mu-opioid receptors at therapeutic doses nih.gov. However, emerging research suggests that M2 is a precursor to M5 (N,O-didesmethyltramadol), which exhibits weak analgesic activity and acts as a norepinephrine reuptake inhibitor wikipedia.org. This implies that this compound's biological significance may lie in its metabolic conversion to other active compounds.

Q & A

Q. What analytical methods are recommended for quantifying N-Desmethyltramadol (NDT) in biological matrices?

- Methodological Answer : NDT is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with validated protocols. Key parameters include:

- Chromatographic conditions : Reverse-phase columns (e.g., C18), mobile phases combining aqueous buffers (e.g., 0.01 M phosphate buffer, pH 4.0) with organic modifiers (e.g., acetonitrile), and flow rates of 1.5 mL/min .

- Detection : Multiple reaction monitoring (MRM) transitions for NDT (m/z 250.1→44.1) and internal standards (e.g., cis-C13-tramadol-d3) .

- Validation : Linear ranges of 5–1,000 ng/mL, accuracy ≥98%, and intra-day precision (CV ≤11%) .

- Sample preparation : Solid-phase extraction (SPE) or ultrafiltration for plasma/urine to minimize matrix effects .

Q. What are the primary metabolic pathways responsible for this compound formation?

- Methodological Answer : NDT is formed via N-demethylation of tramadol , primarily mediated by CYP3A4 in humans and CYP2B11/CYP3A12 in dogs . Key experimental approaches include:

- Recombinant CYP assays : Incubate tramadol with expressed enzymes (e.g., CYP3A4) to confirm metabolic activity .

- Liver microsome studies : Use inhibitors (e.g., ketoconazole for CYP3A4) or inducers (e.g., phenobarbital for CYP2B11) to assess pathway contributions .

- Species differences : Dogs exhibit higher NDT formation than humans due to broader CYP involvement (CYP2B11, 3A12, 2C21) .

Q. How does NDT differ pharmacologically from O-Desmethyltramadol (ODT)?

- Methodological Answer : NDT lacks μ-opioid receptor affinity and is considered inactive, unlike ODT (300-fold higher opioid activity than tramadol). Validate this using:

Q. What are the pharmacokinetic parameters of NDT in humans and animal models?

- Methodological Answer : Key parameters include:

- Half-life (T½) : 2.3 hours in dogs, longer than tramadol (1.1 hours) .

- Cmax : 379 ng/mL in dogs after 10 mg/kg oral tramadol .

- AUC : Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate exposure .

- Interspecies scaling : Adjust doses based on metabolic clearance differences (e.g., dogs vs. rats) .

Q. How is NDT elimination characterized in pharmacokinetic studies?

- Methodological Answer : NDT is renally excreted as glucuronide conjugates . Methods to study elimination:

- Urine collection : Quantify free vs. conjugated NDT using β-glucuronidase hydrolysis .

- Mass balance studies : Administer radiolabeled tramadol (¹⁴C) and measure radioactivity in urine/feces .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in NDT pharmacokinetic data across studies?

- Methodological Answer : Address discrepancies (e.g., 10-fold differences in ODT/NDT ratios ) by:

- Standardizing protocols : Use consistent doses, sampling times, and bioanalytical methods (e.g., LC-MS/MS vs. HPLC-fluorescence) .

- Population PK modeling : Incorporate covariates (e.g., CYP genotype, age) to explain variability .

- Meta-analysis : Apply Cochrane systematic review guidelines to harmonize data from heterogeneous studies .

Q. What experimental approaches are suitable for studying enantioselective pharmacokinetics of NDT?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® AD column) with mobile phases like hexane:ethanol (95.5:4.5) + 0.1% diethylamine. Key steps:

- Enantiomer resolution : Validate separation of (+)-NDT and (-)-NDT .

- Pharmacokinetic profiling : Compare AUC and Cmax ratios in rodents/humans to assess stereoselective metabolism .

Q. How do species-specific CYP isoforms influence NDT formation?

- Methodological Answer : Use recombinant CYP panels and chemical inhibitors to map contributions:

Q. What methodologies detect NDT in complex matrices like breast milk or neonatal fluids?

- Methodological Answer : Combine ultrafiltration and UPLC-MS/MS :

Q. How can researchers model the toxicokinetics of NDT in overdose scenarios?

- Methodological Answer :

Use post-mortem samples and GC-MS : - Toxic ratio analysis : M1/M2 ratios <1 indicate delayed death after ingestion .

- Tissue distribution : Measure NDT in brain/liver to assess accumulation .

- In vitro toxicity assays : Test NDT on neuronal cell lines (e.g., SH-SY5Y) for neurotoxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.